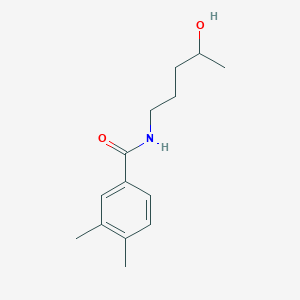![molecular formula C13H15BrClNO3 B6634867 4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634867.png)
4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is a complex organic compound characterized by its bromo and chloro substituents on the benzene ring, as well as a methyloxolan-3-ylmethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide typically involves multiple steps, starting with the bromination and chlorination of the benzene ring, followed by the formation of the amide bond. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of bromo and chloro substituents makes it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of di- or tri-substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for the synthesis of biologically active molecules. Its structural features can be exploited to interact with specific biological targets.
Medicine: In the field of medicine, this compound may have potential as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions allows for the creation of analogs with improved pharmacological properties.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure and reactivity make it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism by which 4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
4-Bromo-2-chloro-N-(2-hydroxy-3-methoxybenzylidene)aniline
4-Bromo-2-hydroxybenzaldehyde
N-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide
Uniqueness: 4-Bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
4-bromo-2-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-8-13(18,4-5-19-8)7-16-12(17)10-3-2-9(14)6-11(10)15/h2-3,6,8,18H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUCSNGDFNCEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)C2=C(C=C(C=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine](/img/structure/B6634785.png)
![1-[4-(4-Chloro-3-methoxyanilino)piperidin-1-yl]ethanone](/img/structure/B6634790.png)
![2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6634795.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide](/img/structure/B6634802.png)
![2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline](/img/structure/B6634808.png)
![2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634817.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone](/img/structure/B6634839.png)
![2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634847.png)
![6-[(3S)-3-hydroxypiperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6634854.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-methylpyridine-4-carboxamide](/img/structure/B6634862.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide](/img/structure/B6634874.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6634882.png)
![2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide](/img/structure/B6634897.png)
